molecular formula C13H21N B13117270 3,4-Di-tert-butylpyridine CAS No. 89032-20-2

3,4-Di-tert-butylpyridine

Cat. No.: B13117270
CAS No.: 89032-20-2
M. Wt: 191.31 g/mol
InChI Key: NVQUMACQCJVKOB-UHFFFAOYSA-N
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Description

3,4-Di-tert-butylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups attached to the 3rd and 4th positions of the pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-tert-butylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with tert-butyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-tert-butylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in THF.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Functionalized pyridine derivatives with various substituents replacing the tert-butyl groups.

Scientific Research Applications

3,4-Di-tert-butylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving pyridine-based drugs.

    Industry: It is used as an additive in the formulation of high-performance materials, including polymers and resins, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butylpyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    4-tert-Butylpyridine: Similar in structure but with only one tert-butyl group at the 4th position.

    2,6-Di-tert-butylpyridine: Similar in having two tert-butyl groups but positioned at the 2nd and 6th positions.

    4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups at the 4th positions of both pyridine rings.

Uniqueness: 3,4-Di-tert-butylpyridine is unique due to the specific positioning of the tert-butyl groups at the 3rd and 4th positions, which imparts distinct steric and electronic properties. This configuration enhances its stability and makes it particularly effective in applications requiring bulky ligands or sterically hindered environments.

Biological Activity

3,4-Di-tert-butylpyridine (DTBP) is a pyridine derivative characterized by the presence of two tert-butyl groups at the 3 and 4 positions of the pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique biological activities. This article explores the biological activity of DTBP, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • Structure : The bulky tert-butyl groups contribute to the compound's steric hindrance, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

One of the most significant biological activities of DTBP is its antimicrobial properties. Research indicates that DTBP exhibits inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

The compound has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections, including skin infections and pneumonia. The MIC values suggest that DTBP can inhibit bacterial growth at relatively low concentrations.

The antimicrobial action of DTBP is thought to involve disruption of bacterial cell membranes and interference with cellular processes. Studies have demonstrated that DTBP can affect the quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence. This disruption leads to reduced biofilm formation and enhanced susceptibility to other antimicrobial agents.

Case Study 1: Inhibition of Biofilm Formation

A study investigated the effect of DTBP on biofilm formation in Staphylococcus epidermidis . The results indicated that treatment with DTBP significantly reduced biofilm biomass compared to untreated controls. This suggests that DTBP could be a valuable agent in preventing biofilm-associated infections, particularly in medical device-related infections.

Case Study 2: Anti-inflammatory Properties

In addition to its antimicrobial activity, DTBP has been studied for its anti-inflammatory effects. In vitro studies have shown that DTBP can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This property makes it a candidate for further research into treatments for inflammatory diseases.

Safety and Toxicity

While DTBP exhibits promising biological activities, its safety profile must be considered. Preliminary studies indicate low toxicity levels in mammalian cells; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Properties

CAS No.

89032-20-2

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3,4-ditert-butylpyridine

InChI

InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-9-11(10)13(4,5)6/h7-9H,1-6H3

InChI Key

NVQUMACQCJVKOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C(C)(C)C

Origin of Product

United States

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